molecular formula C11H16N2O2 B13014354 Methyl 6-(ethyl(methyl)amino)-5-methylnicotinate

Methyl 6-(ethyl(methyl)amino)-5-methylnicotinate

Cat. No.: B13014354
M. Wt: 208.26 g/mol
InChI Key: FJZYGBPTTOGUEV-UHFFFAOYSA-N
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Description

Methyl 6-(ethyl(methyl)amino)-5-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to a nicotinic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(ethyl(methyl)amino)-5-methylnicotinate typically involves the esterification of nicotinic acid derivatives. One common method involves the reaction of 6-(ethyl(methyl)amino)-5-methylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(ethyl(methyl)amino)-5-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nicotinic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted nicotinates with various functional groups.

Scientific Research Applications

Methyl 6-(ethyl(methyl)amino)-5-methylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(ethyl(methyl)amino)-5-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid.

    Ethyl nicotinate: Another ester derivative with similar properties.

    Methyl 5-methylnicotinate: A closely related compound with a different substitution pattern.

Uniqueness

Methyl 6-(ethyl(methyl)amino)-5-methylnicotinate is unique due to the presence of both an ethyl(methyl)amino group and a methyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 6-[ethyl(methyl)amino]-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-5-13(3)10-8(2)6-9(7-12-10)11(14)15-4/h6-7H,5H2,1-4H3

InChI Key

FJZYGBPTTOGUEV-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC=C(C=C1C)C(=O)OC

Origin of Product

United States

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